molecular formula C10H13F2NO B2900605 {[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine CAS No. 1183235-80-4

{[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine

Cat. No.: B2900605
CAS No.: 1183235-80-4
M. Wt: 201.217
InChI Key: BJVXOTKZXPXADE-UHFFFAOYSA-N
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Description

{[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine is a secondary amine featuring a benzylamine core substituted with a methyl group on the nitrogen atom and a 2,2-difluoroethoxy group at the ortho position of the phenyl ring. Its molecular formula is C₁₁H₁₄F₂NO, with a molecular weight of 217.23 g/mol.

Properties

IUPAC Name

1-[2-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-13-6-8-4-2-3-5-9(8)14-7-10(11)12/h2-5,10,13H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVXOTKZXPXADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine typically involves the reaction of 2-(2,2-difluoroethoxy)benzaldehyde with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction of the intermediate imine to the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

{[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The difluoroethoxy group or the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethoxyphenyl ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

{[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of {[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity or stability, leading to more effective interactions with its targets. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

a. {[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine ()
  • Structure : The difluoroethoxy group is para-substituted, and the amine is substituted with a propyl group.
  • Key Differences :
    • The para-substituted difluoroethoxy group reduces steric hindrance compared to the ortho substitution in the target compound.
    • The propylamine group increases lipophilicity (logP ≈ 2.8) compared to the methylamine group (logP ≈ 1.9) in the target compound.
  • Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility .
b. [4-(2,2-Difluoroethoxy)-2-methylphenyl]amine ()
  • Structure : Primary amine with a methyl group at the ortho position and difluoroethoxy at the para position.
  • Key Differences: The primary amine increases hydrogen-bonding capacity (pKa ≈ 4.5) compared to the secondary amine (pKa ≈ 9.5) in the target compound.

Functional Group Variations

a. BSTCA-Methyl Metabolite ()
  • Structure: Methyl 5-[[[2-(2,2-difluoroethoxy)-6-(trifluoromethyl)phenyl]sulfonyl]amino]-1H-1,2,4-triazole-3-carboxylate.
  • Key Differences :
    • The sulfonamide and trifluoromethyl groups enhance metabolic stability and resistance to oxidative degradation.
    • The triazole-carboxylate moiety introduces polarity, reducing logP (≈1.2) compared to the target compound.
  • Biological Relevance: This metabolite is critical in herbicide (penoxsulam) resistance due to P450-mediated detoxification .
b. Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine ()
  • Structure : Features a trifluoromethylphenyl group and a dimethylated ethylamine chain.
  • Key Differences :
    • The trifluoromethyl group increases electronegativity and stability against hydrolysis.
    • The ethylamine chain allows for flexible binding to receptors, contrasting with the rigid benzylamine core of the target compound .

Substituent Electronic and Steric Effects

a. (2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine ()
  • Structure : Difluoroethyl group attached to a 3-methoxyphenethylamine.
  • Key Differences :
    • The methoxy group is electron-donating (via resonance), contrasting with the electron-withdrawing difluoroethoxy group in the target compound.
    • The phenethylamine backbone may enhance CNS penetration compared to benzylamine derivatives .
b. {[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine ()
  • Structure: Contains multiple fluorine atoms on the phenoxy ring.
  • Key Differences: Polyfluorination increases metabolic stability but may reduce bioavailability due to high lipophilicity (logP ≈ 3.5). The 3,5-difluorophenoxy group creates a planar structure, favoring interactions with flat binding pockets .

Data Table: Structural and Physicochemical Comparisons

Compound Name Molecular Formula MW (g/mol) logP pKa Key Functional Groups
Target Compound C₁₁H₁₄F₂NO 217.23 1.9 9.5 Ortho-difluoroethoxy, methylamine
[4-(2,2-Difluoroethoxy)phenyl]methylpropylamine C₁₃H₁₉F₂NO 259.30 2.8 9.8 Para-difluoroethoxy, propylamine
BSTCA-Methyl C₁₄H₁₂F₅N₅O₅S 465.34 1.2 4.0 Sulfonamide, triazole-carboxylate
[4-(2,2-Difluoroethoxy)-2-methylphenyl]amine C₉H₁₁F₂NO 199.19 1.5 4.5 Primary amine, para-difluoroethoxy

Biological Activity

The compound {[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine is a member of a class of organic molecules known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structure of this compound includes a difluoroethoxy group attached to a phenyl ring and an amine moiety. This unique configuration enhances its lipophilicity and may influence its interactions with biological targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies suggest that compounds with similar structures may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.
  • Antiviral Activity : Preliminary investigations have pointed to antiviral properties, although specific mechanisms remain to be elucidated.
  • Neurotransmitter Receptor Modulation : The compound may interact with serotonin receptors, particularly the 5-HT2C receptor, which is significant in the context of mood regulation and antipsychotic effects .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Receptor Binding : The difluoroethoxy group may enhance binding affinity to neurotransmitter receptors, modulating their activity .
  • Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .

Comparative Analysis

A comparison with structurally similar compounds reveals unique characteristics that may contribute to the biological activity of this compound:

Compound NameStructureNotable ActivityReference
{[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amineSimilar to target compoundAntimicrobial
1-[2-(2,2-difluoroethoxy)phenyl]methanamineRelated structureNeurotransmitter modulation

Case Studies

  • Antimicrobial Activity : In vitro studies demonstrated that derivatives of difluoroethoxy phenyl amines showed significant inhibition against bacterial strains, indicating potential as antimicrobial agents.
  • Neuropharmacological Effects : Research on related compounds has shown that they can selectively activate the 5-HT2C receptor without affecting other serotonin receptors, suggesting a pathway for developing targeted antipsychotic medications .
  • Cancer Research : Investigations into similar compounds have revealed their potential as inhibitors of steroid sulfatase in breast cancer cells. This suggests that this compound could also be explored for anticancer properties .

Q & A

Q. What is the most reliable synthetic route for {[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine?

The compound is typically synthesized via nucleophilic substitution of 2-(2,2-difluoroethoxy)benzyl chloride with methylamine under basic conditions (e.g., NaOH or K₂CO₃). Solvents like acetonitrile or THF are used, with reaction monitoring via TLC or GC-MS. Purification involves column chromatography or recrystallization .

Q. How can the compound be characterized to confirm its structure?

Key techniques include:

  • ¹H/¹³C/¹⁹F NMR to verify substituent positions and fluorine coupling patterns.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (if single crystals are obtained) to resolve stereoelectronic effects of the difluoroethoxy group .

Q. What analytical methods assess purity and stability?

  • HPLC/UPLC with UV detection for quantitative purity analysis.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability.
  • Forced degradation studies under acidic/alkaline/oxidative conditions, analyzed via LC-MS to identify degradation products .

Advanced Research Questions

Q. How can synthetic yield be optimized for scalable production?

Strategies include:

  • Solvent optimization (e.g., DMF for enhanced nucleophilicity).
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.
  • Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What mechanistic insights explain the reactivity of the difluoroethoxy group?

The electron-withdrawing nature of the difluoroethoxy group increases electrophilicity at the benzyl position, facilitating nucleophilic attack. Computational studies (DFT) reveal lowered LUMO energy at the reaction site, corroborating experimental kinetics .

Q. How do structural modifications impact biological activity?

  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing difluoroethoxy with methoxy or trifluoromethoxy groups) in receptor-binding assays.
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays. The difluoroethoxy group enhances metabolic resistance compared to non-fluorinated analogs .

Q. How should contradictory bioactivity data be resolved?

  • Dose-response validation : Repeat assays across multiple concentrations to rule out off-target effects.
  • Orthogonal assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity.
  • Metabolite screening : LC-MS/MS to identify active metabolites that may contribute to observed effects .

Q. What computational tools predict target interactions?

  • Molecular docking (AutoDock, Glide) to model binding poses with receptors like GPCRs or kinases.
  • Molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability over time.
  • Free-energy perturbation (FEP) to quantify binding energy contributions of the difluoroethoxy group .

Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

ConditionYield (%)Purity (%)Reference
NaHCO₃, CH₃CN, 60°C7899
K₂CO₃, DMF, microwave8598

Table 2. Comparative Bioactivity of Structural Analogs

Compound ModificationIC₅₀ (nM)Metabolic Half-life (h)
Difluoroethoxy (target)12 ± 1.26.7
Methoxy45 ± 3.82.1
Trifluoromethoxy18 ± 2.15.9

Key Considerations for Researchers

  • Fluorine-specific characterization : Use ¹⁹F NMR to detect impurities or decomposition products.
  • Safety protocols : Handle methylamine derivatives in fume hoods due to volatility and toxicity .
  • Data reproducibility : Validate synthetic and biological protocols across ≥3 independent replicates.

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